3-Chloro-5-isopropylbenzoic acid
Description
3-Chloro-5-isopropylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and an isopropyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.45 g/mol. The compound’s structure combines the carboxylic acid functional group with bulky alkyl and halogen substituents, influencing its physicochemical and reactive properties.
Properties
CAS No. |
15084-18-1 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DBIIAUXITTWDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropylbenzoic acid typically involves the chlorination of 5-isopropylbenzoic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-Chloro-5-isopropylbenzoic acid may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of alternative chlorinating agents and catalysts may be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoic acids.
Scientific Research Applications
3-Chloro-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 3-Chloro-5-isopropylbenzoic acid exerts its effects depends on the specific context of its application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or other molecular interactions.
Comparison with Similar Compounds
Key Observations :
- The isopropyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclopropyl and methyl substituents.
- The methyl ester in replaces the carboxylic acid with an ester group, significantly altering polarity and reactivity.
Physicochemical Properties
Solubility and Lipophilicity
- 3-Chloro-5-isopropylbenzoic acid : Predicted to have lower aqueous solubility than the cyclopropyl analog due to the bulky, hydrophobic isopropyl group.
- 3-Chloro-5-cyclopropylbenzoic acid : The smaller cyclopropyl substituent may enhance solubility slightly compared to isopropyl but remains less polar than the methyl ester.
- 3-Chloro-5-methylbenzoic acid methyl ester : The ester group reduces polarity, increasing lipophilicity compared to carboxylic acids.
Acidity
- The carboxylic acid group in the target compound and the cyclopropyl analog confers higher acidity (pKa ~2-3) compared to the ester , which is non-acidic.
Reactivity and Functional Group Differences
Carboxylic Acid vs. Ester Reactivity
- Carboxylic Acids (Target and ): Participate in acid-base reactions, esterification, and amidation. The bulky isopropyl group may hinder nucleophilic attack at the carbonyl carbon.
- Ester (): More susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and methanol.
Substituent-Directed Reactions
- The chlorine atom at position 3 in all compounds may activate the ring for electrophilic substitution at specific positions, depending on steric and electronic effects.
Analytical Characterization
Collision cross-section (CCS) data for the cyclopropyl analog provide a benchmark for mass spectrometry analysis:
| Ion Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.03 | 141.0 |
| [M+Na]⁺ | 219.01 | 150.0 |
| [M-H]⁻ | 195.02 | 133.0 |
For the target compound, the [M+H]⁺ ion would theoretically appear at m/z 199.45 , with a higher CCS due to the larger isopropyl group. Such data are critical for differentiating structural analogs in mass spectrometry workflows .
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